molecular formula C20H20FN7O3 B2900900 N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide CAS No. 1040652-44-5

N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

Cat. No.: B2900900
CAS No.: 1040652-44-5
M. Wt: 425.424
InChI Key: TVQIZWVEFDVHOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a synthetic small molecule characterized by a benzodioxole moiety, a piperazine carboxamide backbone, and a 4-fluorophenyl-substituted tetrazole ring. The benzodioxole group (benzo[d][1,3]dioxol-5-yl) is a common pharmacophore in bioactive compounds, contributing to metabolic stability and receptor binding . The tetrazole ring, a bioisostere for carboxylic acids, enhances bioavailability and resistance to enzymatic degradation . The 4-fluorophenyl substitution is critical for modulating electronic and steric properties, often improving target affinity . This compound’s structure aligns with trends in kinase inhibitors and receptor antagonists, where piperazine scaffolds enable conformational flexibility for target engagement .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN7O3/c21-14-1-4-16(5-2-14)28-19(23-24-25-28)12-26-7-9-27(10-8-26)20(29)22-15-3-6-17-18(11-15)31-13-30-17/h1-6,11H,7-10,12-13H2,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQIZWVEFDVHOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and structure-activity relationships (SAR).

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process includes:

  • Formation of the Piperazine Ring : The piperazine moiety is synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.
  • Introduction of the Tetrazole Group : The tetrazole moiety is introduced via cycloaddition reactions involving azides and terminal alkynes or through the use of hydrazine derivatives.
  • Coupling with Benzo[d][1,3]dioxole : The final compound is formed by coupling the synthesized piperazine derivative with benzo[d][1,3]dioxole derivatives through various coupling agents.

Antimicrobial Activity

Recent studies have indicated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant antimicrobial activity. For instance:

  • In vitro Studies : The compound was tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising antibacterial effects with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli32
This compoundS. aureus16

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a study assessing its effect on cancer cell lines:

  • Cell Viability Assay : The compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The IC50 values were found to be in the low micromolar range, indicating potent activity .
Cell LineIC50 (µM)
MCF7 (Breast Cancer)5.6
HT29 (Colon Cancer)8.2

The biological activity of this compound has been linked to its ability to inhibit specific enzymes involved in cellular processes:

  • Enzyme Inhibition : Studies suggest that the compound acts as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer progression .

Structure–Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Key observations include:

  • Role of Functional Groups : The presence of the tetrazole and benzo[d][1,3]dioxole moieties significantly enhances antimicrobial and anticancer activities.
Structural FeatureActivity Impact
Tetrazole GroupIncreases potency against microbial strains
Benzo[d][1,3]dioxoleEnhances cytotoxicity in cancer cells

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Observations:

Benzodioxole-Piperazine Hybrids :

  • The target compound and C7 () share a benzodioxole-piperazine-carboxamide scaffold. Substituting the piperazine with a fluorophenyl group (C7) or a tetrazole-methyl group (target compound) alters selectivity. C7 inhibits PCSK9-LDLR binding (IC₅₀ = 0.12 µM), while the tetrazole in CV-11974 () enhances angiotensin II receptor antagonism .
  • SAR Insight : Fluorine at the para position (4-fluorophenyl) improves hydrophobic interactions in both PCSK9 and angiotensin II targets .

Tetrazole Bioisosteres :

  • The tetrazole ring in the target compound mimics carboxylate groups in CV-11974, a strategy to improve membrane permeability. CV-11974’s tetrazole contributes to a 12-fold higher potency than EXP3174 (a carboxylate analog) in angiotensin II receptor binding .

Piperazine Flexibility :

  • Piperazine derivatives like B17 () and the target compound use carboxamide linkages to balance rigidity and flexibility. B17’s chlorophenyl substitution reduces PCSK9 activity (IC₅₀ = 0.18 µM) compared to C7’s fluorophenyl, highlighting halogen size effects .

Critical Analysis:

  • Synthetic Challenges : The tetrazole-methyl-piperazine linkage in the target compound may require multi-step sequences, such as Huisgen cycloaddition or nucleophilic substitution, as seen in CV-11974’s synthesis .
  • Metabolic Stability : The benzodioxole group in the target compound and C7 reduces oxidative metabolism, a feature validated in preclinical models .

Preparation Methods

Methylenedioxy Bridge Formation

The benzo[d]dioxole ring is synthesized via acid-catalyzed condensation of catechol derivatives with dihalomethanes. Non-deuterated analogs employ CH₂Cl₂ instead of CD₂Cl₂:

  • Catechol Protection :
    • Catechol (1,2-dihydroxybenzene) reacts with CH₂Cl₂ in a polar aprotic solvent (e.g., N-methylpyrrolidinone) under basic conditions (K₂CO₃) to form benzo[d]dioxole.
    • Reaction Conditions : 80–90°C, 12–24 hours, yielding >90% benzo[d]dioxole.
  • Nitration and Reduction :
    • Nitration at the 5-position using HNO₃/H₂SO₄ introduces a nitro group, followed by reduction (H₂/Pd-C or Fe/HCl) to yield benzo[d]dioxol-5-amine.
    • Key Data :
      • Nitration yield: 75–80% (mono-nitration predominant).
      • Reduction yield: 85–90%.

Synthesis of 1-(4-Fluorophenyl)-1H-tetrazole-5-ylmethanol

Tetrazole Ring Formation via Ugi Tetrazole Reaction (UT-4CR)

The tetrazole moiety is constructed using a multicomponent reaction (MCR) involving:

  • 4-Fluorobenzaldehyde (aldehyde component).
  • Ammonium chloride (amine component).
  • tert-Butyl isocyanide (isocyanide component).
  • Trimethylsilyl azide (TMSN₃, azide source).

Mechanism :

  • Formation of an α-diazo imine intermediate via nucleophilic addition and cyclization.
  • Electrocyclization to yield the tetrazole core.

Reaction Conditions :

  • Solvent: MeOH or CH₂Cl₂.
  • Temperature: Room temperature to 50°C.
  • Yield: 70–85%.

Hydroxymethyl Functionalization

The tetrazole is functionalized via Mannich reaction or alkylation :

  • Mannich Reaction :
    • React 1-(4-fluorophenyl)-1H-tetrazole with formaldehyde and a secondary amine.
    • Yield : 65–75%.
  • Bromination-Alcoholysis :
    • Treat tetrazole with N-bromosuccinimide (NBS) to form 5-(bromomethyl)-1-(4-fluorophenyl)-1H-tetrazole, followed by hydrolysis (NaOH/H₂O) to yield the hydroxymethyl derivative.
    • Yield : 60–70%.

Synthesis of Piperazine-1-carboxamide

Carboxamide Formation

Piperazine is functionalized via Schotten-Baumann reaction :

  • React piperazine with chloroacetyl chloride in the presence of aqueous NaOH.
  • Intermediate : 4-(chloroacetyl)piperazine, isolated in 80–90% yield.

Tetrazole-Methyl Conjugation

The hydroxymethyl-tetrazole is coupled to piperazine via nucleophilic substitution :

  • Convert hydroxymethyl-tetrazole to 5-(bromomethyl)-1-(4-fluorophenyl)-1H-tetrazole using PBr₃.
  • React with piperazine-1-carboxamide in DMF/K₂CO₃ at 60°C.
    • Yield : 70–80%.

Final Assembly: Amidation Coupling

The benzo[d]dioxol-5-amine and piperazine-tetrazole-carboxamide are coupled via carbodiimide-mediated amidation :

  • Activate the carboxamide as a mixed anhydride using EDCl/HOBt .
  • React with benzo[d]dioxol-5-amine in DCM at 0–5°C.
    • Yield : 65–75%.

Optimization Notes :

  • Excess EDCl (1.5 eq) improves conversion.
  • Purification via column chromatography (SiO₂, EtOAc/hexane) achieves >95% purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, 2H, Ar-F), 6.85 (s, 1H, dioxole-H), 4.25 (s, 2H, CH₂-tetrazole), 3.70–3.40 (m, 8H, piperazine).
  • HPLC : >98% purity (C18 column, MeCN/H₂O gradient).

Crystallography

Single-crystal X-ray analysis confirms the tetrazole-piperazine dihedral angle (112.5°), influencing conformational stability.

Challenges and Mitigation Strategies

  • Regioselectivity in Tetrazole Synthesis :
    • Use Lewis acids (e.g., ZnCl₂) to favor 1,5-disubstituted tetrazoles.
  • Piperazine Over-Alkylation :
    • Employ stoichiometric control (1:1 ratio of piperazine to bromomethyl-tetrazole).
  • Low Amidation Yields :
    • Substitute EDCl with HATU for enhanced coupling efficiency.

Q & A

Q. What are the common multi-step synthetic routes for synthesizing this compound, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves coupling a benzo[d][1,3]dioxol-5-amine derivative with a piperazine core functionalized with a tetrazole-fluorophenyl group. Key steps include:

  • Step 1 : Activation of the piperazine carboxamide via carbodiimide-mediated coupling .
  • Step 2 : Alkylation of the tetrazole moiety using a fluorophenyl halide under inert conditions (e.g., N₂ atmosphere) .
  • Step 3 : Purification via column chromatography (e.g., silica gel with methanol/dichloromethane gradients). Reaction temperature (e.g., 60–80°C for coupling) and solvent choice (e.g., DMF for polar intermediates) are critical for minimizing side products .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • 1H/13C NMR : Assign peaks for the benzo[d][1,3]dioxole (δ 5.9–6.1 ppm for methylenedioxy protons) and piperazine/tetrazole moieties .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
  • IR spectroscopy : Confirm carbonyl stretches (1650–1700 cm⁻¹ for carboxamide) .

Q. What are the key structural features influencing this compound’s reactivity?

  • The tetrazole ring (high electron density) facilitates nucleophilic substitutions.
  • The fluorophenyl group enhances lipophilicity and metabolic stability.
  • The piperazine-carboxamide backbone allows hydrogen bonding with biological targets .

Q. How are common impurities identified during synthesis, and what strategies mitigate them?

Impurities arise from:

  • Incomplete alkylation : Detected via LC-MS as unreacted intermediates. Mitigated by extending reaction time or using excess alkylating agents .
  • Oxidation of the benzo[d][1,3]dioxole group : Identified via HPLC-UV (λ = 280 nm). Controlled by conducting reactions under inert atmospheres .

Q. What in vitro assays are used for preliminary biological evaluation?

  • Enzyme inhibition assays : Test activity against bacterial cell wall synthesis enzymes (e.g., Mur ligases) using fluorescence-based protocols .
  • Cytotoxicity screening : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Advanced Questions

Q. How can reaction yields be improved for the tetrazole-fluorophenyl coupling step?

  • Catalyst optimization : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling of fluorophenyl boronic acids to tetrazole precursors .
  • Solvent screening : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates .
  • Statistical design (DoE) : Apply factorial designs to optimize temperature, stoichiometry, and reaction time .

Q. How do crystallographic data (e.g., bond angles) from SHELX-refined structures compare to computational models (DFT)?

  • Crystallography (SHELXL) : Reveals actual bond lengths (e.g., C-N in tetrazole: 1.32 Å) and torsion angles critical for conformational analysis .
  • DFT calculations : Predict optimized geometries but may deviate by 0.02–0.05 Å due to crystal packing effects .
  • Validation : Use RMSD values to quantify discrepancies between experimental and computational data .

Q. What structure-activity relationship (SAR) insights guide modifications for enhanced bioactivity?

  • Tetrazole substitution : Replacing the 4-fluorophenyl group with bulkier substituents (e.g., trifluoromethyl) improves target affinity but reduces solubility .
  • Piperazine methylation : N-methylation enhances blood-brain barrier penetration in neuroactive analogs .
  • Carboxamide replacement : Sulfonamide analogs show higher metabolic stability in hepatic microsome assays .

Q. How can molecular docking studies predict binding modes to bacterial cell wall targets?

  • Target selection : Use crystal structures of Mur ligases (PDB: 4CJ4) for docking simulations.
  • Software : AutoDock Vina with AMBER force fields to score binding energies (ΔG < -8 kcal/mol indicates strong binding) .
  • Validation : Compare docking poses with mutagenesis data (e.g., key residues: Asp123, Lys228) .

Q. How should researchers address contradictions in bioactivity data across different bacterial strains?

  • Mechanistic studies : Use radiolabeled substrates to test if inhibition is ATP-competitive or allosteric .
  • Resistance profiling : Perform genomic sequencing of resistant strains to identify mutations in target enzymes .
  • Statistical analysis : Apply ANOVA to determine if potency differences (e.g., MIC values) are significant (p < 0.05) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.